3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising an isoxazole and pyrazole ring. The isoxazole moiety is substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide linker bridges the isoxazole to a 1-methylpyrazole unit, which is further substituted with a furan-2-yl group at position 4.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-12-18(19(24-28-12)14-6-3-4-7-15(14)21)20(26)22-11-13-10-16(25(2)23-13)17-8-5-9-27-17/h3-10H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIZXAAROIWHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.8 g/mol. The structural components include a chlorophenyl group, a furan moiety, and an isoxazole ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the field of cancer treatment. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with tumor growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound appears to act as an inhibitor of certain kinases involved in cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like 5-fluorouracil .
- Structure-Activity Relationship (SAR) : The presence of the chlorophenyl and furan groups has been linked to enhanced activity. Modifications in the isoxazole ring have been shown to affect binding affinity to target proteins, suggesting that small structural changes can lead to significant variations in biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 | |
| HepG2 | 20 | ||
| A549 | 25 | ||
| Enzyme Inhibition | Kinase Inhibition | Moderate |
Table 2: Structure-Activity Relationships
| Modification | Impact on Activity | Reference |
|---|---|---|
| Chlorophenyl Group | Increased potency | |
| Furan Substitution | Enhanced binding | |
| Isoxazole Variants | Variable efficacy |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. Researchers conducted a series of assays to assess cytotoxicity and apoptosis induction:
- Study Design : Cells were treated with varying concentrations of the compound over 48 hours.
- Findings : The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation. Flow cytometry results indicated a significant increase in early apoptotic cells at concentrations above 15 µM .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of isoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the incorporation of halogenated phenyl groups enhances the cytotoxicity of these compounds against tumor cells .
Anti-inflammatory Properties
Compounds containing pyrazole and isoxazole rings have been documented for their anti-inflammatory effects. The presence of furan in the structure may contribute to this activity by modulating inflammatory pathways. Research has demonstrated that similar compounds can inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. Structural analogs have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting that the compound may possess similar properties. This could be particularly valuable in developing new antibiotics or antifungal agents in response to rising resistance levels in pathogens .
Neuroprotective Effects
Emerging studies indicate that certain derivatives of pyrazole and isoxazole can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Screening
A study conducted on a series of isoxazole derivatives demonstrated significant anticancer activity against breast cancer cell lines (MCF-7). The study revealed that modifications to the phenyl ring could enhance cytotoxic effects, with some derivatives achieving IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that compounds similar to this compound could inhibit the production of nitric oxide and prostaglandin E2 in macrophages, indicating a strong anti-inflammatory mechanism. This was corroborated by in vivo models where these compounds reduced edema significantly .
Data Table: Comparative Analysis of Similar Compounds
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group serves as a key site for derivatization. While amides are generally stable, controlled hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid or amine.
Example Reaction:
Hydrolysis to Carboxylic Acid
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Reagents: 6M HCl, reflux (110°C, 12 hours)
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Product: 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
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Characterization:
Electrophilic Aromatic Substitution
The chlorophenyl and furan rings undergo regioselective electrophilic substitution.
Chlorophenyl Ring
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Nitration:
Furan Ring
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Sulfonation:
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions, forming six-membered cycloadducts.
Example Reaction:
Diels-Alder with Maleic Anhydride
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Conditions: Reflux in toluene (12 hours)
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Product: Endo-oriented bicyclic adduct
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Regioselectivity: Favored due to furan’s electron-rich diene character
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Characterization:
Functionalization of the Pyrazole Ring
The 1-methylpyrazole group undergoes alkylation and oxidation.
N-Alkylation
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Reagents: CH3I, K2CO3, DMF (60°C, 8 hours)
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Product: Quaternary ammonium salt (at pyrazole N-1)
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Yield: 80–85% (analogous to)
Oxidation of the Methyl Group
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Reagents: KMnO4, H2O/acetone (0°C, 4 hours)
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Product: Pyrazole-3-carboxylic acid derivative
Isoxazole Ring Modifications
The isoxazole core is resistant to mild acids but undergoes ring-opening under strong reducing conditions.
Ring-Opening via Hydrogenation
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Reagents: H2 (1 atm), Pd/C, ethanol (room temperature, 24 hours)
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Product: β-keto amide derivative
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Mechanism: Catalytic hydrogenation cleaves the N–O bond.
Derivatization via Hydrazone Formation
The carboxamide reacts with hydrazines to form hydrazones, enabling further functionalization.
Example Reaction:
Synthesis of Hydrazone Derivatives
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Reagents: Hydrazine hydrate, ethanol (reflux, 6 hours)
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Product: 3-(2-chlorophenyl)-5-methylisoxazole-4-carbohydrazide
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Downstream Applications: Condensation with aldehydes yields Schiff bases for biological screening.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
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Reagents: Phenylboronic acid, Pd(PPh3)4, Na2CO3, DME/H2O (80°C, 12 hours)
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Product: Biphenyl-substituted derivative
Mechanistic Insights
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Amide Hydrolysis: Proceeds via acid-catalyzed nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .
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Diels-Alder Reaction: Follows a concerted mechanism with furan acting as the electron-rich diene.
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Suzuki Coupling: Involves oxidative addition, transmetallation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Compound A (N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide) : Shares an isoxazole-carboxamide-pyrazole backbone but differs in substituents. The isoxazole here is substituted with 5-(2-furyl) instead of 3-(2-chlorophenyl), and the pyrazole has a 4-chlorobenzyl group. This substitution pattern may alter electronic properties and binding affinity compared to the target compound .
- Compound B (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide): Replaces the isoxazole with a pyrazole core.
Functional Group Variations
- Compound C (2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide): Features an acetamide linker and a cyano group on the pyrazole. The absence of a bridging heterocycle (e.g., isoxazole) may limit π-π stacking interactions compared to the target compound .
Substituent Effects
- Compound E (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime) : Incorporates a sulfanyl group and trifluoromethyl substituent, which increase electronegativity and steric bulk. Such modifications could enhance target selectivity but may complicate synthesis .
Data Table: Structural and Functional Comparison
Key Research Findings
- Heterocyclic Core Influence : Isoxazole-containing compounds (e.g., target compound, Compound A) exhibit distinct electronic profiles compared to pyrazole derivatives (e.g., Compound B), affecting receptor binding kinetics .
- Chlorophenyl Substitution : The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets, similar to the dichlorophenyl groups in Compound B .
- Carboxamide vs. Other Linkers : The carboxamide group in the target compound offers balanced hydrogen-bonding capacity, whereas carbohydrazides (Compound D) or oximes (Compound E) may introduce instability or toxicity risks .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step processes, often starting with the preparation of the pyrazole and isoxazole moieties. For example, the pyrazole core can be synthesized via condensation of hydrazines with β-keto esters, followed by functionalization with furan-2-yl groups using palladium-catalyzed cross-coupling reactions. The isoxazole ring is typically formed via cyclization of hydroxylamine with α,β-unsaturated ketones. Final coupling of the pyrazole and isoxazole fragments is achieved using carbodiimide-mediated amidation (e.g., EDCI/HOBt). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by H/C NMR and HPLC (>95% purity) are critical .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : H NMR (400 MHz, DMSO-d6) should display characteristic signals: δ ~2.4 ppm (s, 3H, isoxazole-CH3), δ ~3.8 ppm (s, 3H, N-CH3), and δ ~6.5–8.0 ppm (aromatic protons from chlorophenyl and furan).
- HRMS : Molecular ion peak [M+H] should match the theoretical molecular weight (C22H19ClN4O3: 446.11 g/mol).
- X-ray crystallography : Single-crystal analysis confirms bond angles and stereochemistry, as demonstrated in structurally analogous pyrazole-isoxazole hybrids .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., JAK2, EGFR) due to the pyrazole moiety’s known kinase-binding affinity.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations using nonlinear regression models.
- Solubility/stability : Assess pharmacokinetic properties via HPLC-UV in simulated physiological buffers (pH 1.2–7.4) .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors like cannabinoid CB1 or TRPV1, leveraging the pyrazole core’s similarity to known ligands. Molecular dynamics simulations (GROMACS) over 100 ns can assess binding stability. Key parameters include:
Q. What strategies resolve contradictions in SAR data for pyrazole-isoxazole hybrids?
- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Address this via:
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers.
- Proteolytic stability assays : Test metabolic degradation (e.g., liver microsomes) to distinguish true activity from false negatives.
- Crystallographic studies : Resolve ambiguities in binding modes, as seen in N-aryl pyrazole derivatives .
Q. How can reaction engineering optimize the scalability of this compound’s synthesis?
- Methodological Answer : Apply continuous-flow chemistry to enhance yield and reduce byproducts:
- Step 1 : Use microreactors for exothermic cyclization steps (e.g., isoxazole formation at 80°C, residence time <5 min).
- Step 2 : Employ immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura coupling of the furan group.
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
